3-Methoxybenzoyl isothiocyanate

Description

Position within the Acyl Isothiocyanate Class

Acyl isothiocyanates are a class of organic compounds characterized by the presence of an isothiocyanate group (-N=C=S) attached to an acyl group (R-C=O). arkat-usa.org These compounds are noted for their enhanced reactivity compared to their non-acylated counterparts, alkyl and aryl isothiocyanates, owing to the electron-withdrawing nature of the adjacent carbonyl group. arkat-usa.org This structural feature makes the carbon atom of the isothiocyanate group highly electrophilic and susceptible to nucleophilic attack.

3-Methoxybenzoyl isothiocyanate is a distinct member of this class, where the acyl group is specifically a 3-methoxybenzoyl group. The presence of the methoxy (B1213986) group (-OCH3) on the phenyl ring can modulate the electronic properties of the entire molecule. The methoxy group is generally considered an electron-donating group through resonance, which can influence the reactivity of the carbonyl and isothiocyanate functionalities.

The general structure of acyl isothiocyanates allows for a variety of chemical transformations. The two electrophilic centers, the carbonyl carbon and the isothiocyanate carbon, are key to their diverse reactivity, enabling them to participate in various addition and cyclization reactions to form a multitude of heterocyclic compounds. arkat-usa.org

Academic Significance as a Synthetic Intermediate in Organic Chemistry

The primary academic significance of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing two reactive sites, allows for the construction of complex molecular architectures. arkat-usa.org The isothiocyanate moiety readily reacts with a wide range of nucleophiles, including amines, alcohols, and hydrazines, to form thiourea (B124793), thiocarbamate, and thiosemicarbazide (B42300) derivatives, respectively. ontosight.airdd.edu.iq

These derivatives, in turn, can serve as precursors for the synthesis of various heterocyclic systems. For instance, the reaction of acyl isothiocyanates with hydrazines can lead to the formation of 1,2,4-triazole-3-thiones. arkat-usa.org The general synthetic route to isothiocyanates often involves the reaction of a corresponding acyl chloride with a thiocyanate (B1210189) salt, or the treatment of primary amines with carbon disulfide followed by a desulfurization agent. rdd.edu.iqorganic-chemistry.orgd-nb.info this compound can be synthesized by reacting 3-methoxybenzoyl chloride with potassium thiocyanate.

The reactivity of this compound makes it a valuable tool for medicinal chemists and organic synthesists in the development of new molecular entities. Its utility is demonstrated in the one-pot synthesis of various thiourea derivatives and in multicomponent reactions. arkat-usa.org

Overview of Key Research Domains for this compound

The application of this compound as a synthetic precursor has led to its use in several key research domains, primarily centered around the synthesis and evaluation of novel compounds with potential biological activities.

The main area of research involves the synthesis of thiourea derivatives . These compounds are readily prepared by the reaction of this compound with various primary and secondary amines. ontosight.ai The resulting N-(3-methoxybenzoyl)thioureas have been investigated for a range of biological activities. While this article will not detail specific therapeutic effects, the academic interest lies in the structure-activity relationship studies of these synthesized compounds.

Another significant research domain is the synthesis of heterocyclic compounds . As a reactive building block, this compound is employed in the construction of various five- and six-membered heterocyclic rings containing nitrogen and sulfur atoms. arkat-usa.org Examples of such heterocyclic systems that can be derived from acyl isothiocyanates include thiazoles, thiadiazoles, and triazoles. arkat-usa.org These heterocyclic scaffolds are of interest in medicinal chemistry due to their prevalence in many biologically active molecules.

Research has also explored the use of related methoxy-substituted benzoyl isothiocyanates in the synthesis of compounds with potential anti-inflammatory and enzyme-inhibiting properties. rdd.edu.iqrsc.orgnih.gov For instance, derivatives of isothiocyanates have been studied for their ability to inhibit cyclooxygenase (COX) enzymes. rsc.orgnih.gov While these studies may not directly use the 3-methoxy isomer, they highlight the broader interest in this class of compounds for drug discovery research.

Data Tables

Table 1: Chemical and Physical Properties of Methoxy-Substituted Isothiocyanates

| Property | This compound | 4-Methoxybenzoyl Isothiocyanate | 3-Methoxyphenyl Isothiocyanate | 4-Methoxybenzyl Isothiocyanate |

|---|---|---|---|---|

| CAS Number | 75272-77-4 alfa-chemistry.com | 16778-84-0 nih.gov | 3125-64-2 sigmaaldrich.com | 3694-57-3 echemi.com |

| Molecular Formula | C9H7NO2S | C9H7NO2S nih.gov | C8H7NOS sigmaaldrich.com | C9H9NOS echemi.comnih.gov |

| Molecular Weight | 193.22 g/mol | 193.22 g/mol nih.gov | 165.21 g/mol sigmaaldrich.com | 179.24 g/mol alfa-chemistry.comnih.gov |

| Appearance | Not specified | Not specified | Not specified | Clear yellow liquid echemi.com |

| Boiling Point | Not specified | Not specified | 129 °C/11 mmHg sigmaaldrich.com | 133 °C @ 0.7 Torr echemi.com |

| Density | Not specified | Not specified | 1.179 g/mL at 25 °C sigmaaldrich.com | Not specified |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxybenzoyl isothiocyanate |

| 3-Methoxyphenyl isothiocyanate |

| 4-Methoxybenzyl isothiocyanate |

| Allyl isothiocyanate |

| Benzyl (B1604629) isothiocyanate |

| Phenethyl isothiocyanate |

| Sulforaphane |

| Phenyl isothiocyanate |

| Fluorescein isothiocyanate |

| 2-Bromobenzoyl isothiocyanate |

| 4-Chlorobenzoyl isothiocyanate |

| 4-Methylphenyl Isothiocyanate |

| 3-(Trifluoromethyl)phenyl Isothiocyanate |

| 4-tert-Butylphenyl Isothiocyanate |

| 3-(Methylthio)propyl isothiocyanate |

| 3-Methylbenzoyl isothiocyanate |

| 3-Nitrophenyl isothiocyanate |

| Potassium thiocyanate |

| 3-Methoxybenzylamine |

| Thiophosgene |

| Carbon disulfide |

| Tosyl chloride |

| N-(3-methoxybenzoyl)thioureas |

| 1,2,4-Triazole-3-thiones |

| Thiazoles |

| Thiadiazoles |

| Triazoles |

| N-[(3-chlorophenyl)methyl]-N′-(3-nitrophenyl)thiourea |

| N-[(5-chloro-2-methoxyphenyl)methyl]-N′-(3-nitrophenyl)thiourea |

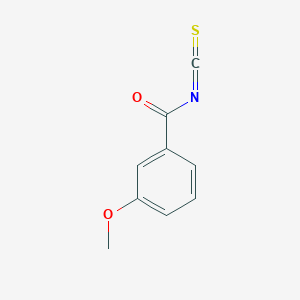

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

3-methoxybenzoyl isothiocyanate |

InChI |

InChI=1S/C9H7NO2S/c1-12-8-4-2-3-7(5-8)9(11)10-6-13/h2-5H,1H3 |

InChI Key |

KRKIUWNRLRQUPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxybenzoyl Isothiocyanate

Established Synthetic Pathways to Acyl Isothiocyanates

The preparation of acyl isothiocyanates like 3-methoxybenzoyl isothiocyanate generally follows one of several reliable routes, starting from precursors such as acid chlorides, amines, or isocyanides.

Conversion from Acid Chlorides

One of the most direct and widely used methods for synthesizing acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate (B1210189) salt. researchgate.net For the synthesis of this compound, this involves reacting 3-methoxybenzoyl chloride with a salt like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate. chemicalbook.comchemicalbook.comsigmaaldrich.combiosynth.com The reaction is typically performed in an inert solvent such as acetone (B3395972) or a dichloromethane/acetone mixture. chemicalbook.com This substitution reaction proceeds readily, displacing the chloride ion with the thiocyanate nucleophile to form the desired acyl isothiocyanate. Some procedures may employ a phase-transfer catalyst, such as PEG-400, to facilitate the reaction. chemicalbook.com

Table 1: General Reaction Scheme for Synthesis from Acid Chloride

| Reactant 1 | Reactant 2 | Catalyst (optional) | Solvent(s) | Product |

| 3-Methoxybenzoyl Chloride | Potassium Thiocyanate (KSCN) | PEG-400 | Dichloromethane, Acetone | This compound |

Synthesis from Amines via Dithiocarbamates (e.g., using Di-tert-butyl Dicarbonate (B1257347), Propane (B168953) Phosphonic Acid Anhydride)

A prevalent alternative pathway to isothiocyanates begins with primary amines. chemrxiv.org This method is a two-step process that first involves the formation of a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using a desulfurizing agent. nih.gov The dithiocarbamate intermediate is generated by treating the corresponding primary amine (or in this case, a derivative like 3-methoxybenzamide) with carbon disulfide in the presence of a base such as triethylamine. kiku.dkresearchgate.net

A variety of desulfurizing agents can be used for the second step. chemrxiv.orgnih.gov A particularly efficient and clean method employs di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO). kiku.dkdtu.dkcbijournal.comscribd.com This approach is advantageous because the byproducts, including carbon dioxide, carbonyl sulfide, and tert-butanol, are volatile and easily removed by evaporation, simplifying the work-up procedure. kiku.dkcbijournal.com

Another effective desulfurating agent is propane phosphonic acid anhydride (B1165640) (T3P®). thieme.deresearchgate.net T3P® is noted for being an environmentally friendly, stable, and safe reagent that facilitates the conversion under mild conditions and is compatible with chiral molecules, preventing racemization. thieme.desigmaaldrich.comwikipedia.orggoogle.com Other reagents reported for this transformation include tosyl chloride, hydrogen peroxide, and iodine. nih.gov

Table 2: Common Desulfurating Agents for Dithiocarbamate Conversion

| Reagent | Key Advantages |

| Di-tert-butyl dicarbonate (Boc₂O) | Forms volatile byproducts, clean reaction, simple work-up. kiku.dkcbijournal.com |

| Propane Phosphonic Acid Anhydride (T3P®) | Mild conditions, environmentally friendly, preserves chirality. thieme.de |

| Tosyl Chloride | Allows for in situ generation from the amine in high yields. nih.gov |

Generation from Isocyanides and Sulfur

Isothiocyanates can also be synthesized by the direct sulfurization of isocyanides. mdpi.com This method involves reacting the appropriate isocyanide precursor with elemental sulfur. rsc.orgnih.gov While aromatic isocyanides can react with sulfur under thermal conditions, the reaction is often slow and may require catalysis or activation for practical application, especially with aliphatic isocyanides. mdpi.com

The efficiency of the reaction can be significantly improved by using catalytic amounts of amine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This base-catalyzed approach allows the reaction to proceed under milder conditions (e.g., 40 °C) and in more sustainable solvents. rsc.orgnih.gov The mechanism involves the activation of sulfur by the nucleophilic base, facilitating its addition to the isocyanide carbon. mdpi.com

In Situ Generation Methodologies

In many synthetic applications, this compound is generated in situ and used immediately in a subsequent reaction without being isolated. nih.govacs.org This strategy is particularly common in the synthesis of thiourea (B124793) derivatives. arkat-usa.org For instance, 3-methoxybenzoyl chloride is reacted with potassium thiocyanate in a one-pot reaction, and upon formation of the isothiocyanate, an amine is added to the mixture, which then reacts to form the corresponding N-(3-methoxybenzoyl)thiourea.

This approach is highly efficient as it minimizes the handling of the often reactive and potentially lachrymatory isothiocyanate intermediate. The use of tosyl chloride as a desulfurating agent in the dithiocarbamate pathway also allows for the in situ formation of isothiocyanates from amines. nih.gov Similarly, modern strategies involving on-demand generation from stable precursors like hydroxamic acids are being developed to control the release of highly reactive species like isocyanates, a principle applicable to isothiocyanates. acs.org

Optimization and Efficiency Considerations in Synthetic Routes

The choice of synthetic route for this compound depends on several factors, including precursor availability, desired purity, scale, and environmental considerations.

Reagent Toxicity and Handling : Traditional reagents like thiophosgene, while effective, are highly toxic. Modern methods focus on greener alternatives. nih.gov The use of Boc₂O is advantageous due to its non-toxic nature and the formation of volatile byproducts, which simplifies purification to a simple evaporation step. kiku.dkcbijournal.com Similarly, T3P® is considered a safe and environmentally benign reagent. thieme.de

Work-up and Purification : The method using Boc₂O is designed for a clean work-up without the need for column chromatography. kiku.dk In contrast, the direct conversion from acid chlorides may require filtration to remove salt byproducts and subsequent purification. chemicalbook.com The synthesis from isocyanides using a catalytic amount of base has also been optimized to reduce waste and simplify purification. rsc.orgnih.gov

Reaction Conditions : Methods range from room temperature reactions, such as the synthesis from hydroximoyl chlorides which can yield products in minutes with nearly quantitative yields, to thermally-driven processes. nih.gov Microwave-assisted synthesis is another technique used to accelerate the decomposition of dithiocarbamate salts. nih.gov The base-catalyzed sulfurization of isocyanides proceeds at a moderate temperature of 40 °C. nih.gov

Ultimately, the optimization of the synthesis of this compound involves balancing reaction yield and purity with practical considerations of reagent safety, cost, and waste generation.

Chemical Reactivity and Derivatization of 3 Methoxybenzoyl Isothiocyanate

Fundamental Reactivity Profile of Acyl Isothiocyanates

Acyl isothiocyanates are a class of organic compounds characterized by the presence of an acyl group attached to the nitrogen atom of an isothiocyanate group (-N=C=S). researchgate.netresearchgate.net This combination of functional groups results in a unique and rich chemical reactivity, making them valuable intermediates in the synthesis of a wide array of organic molecules, particularly heterocycles. researchgate.netarkat-usa.org

The reactivity of acyl isothiocyanates is governed by three primary active centers. researchgate.netarkat-usa.org There are two distinct electrophilic sites: the carbon atom of the carbonyl group (C=O) and the carbon atom of the thiocarbonyl group (C=S). arkat-usa.org These sites are susceptible to attack by nucleophiles. Concurrently, the nitrogen atom of the isothiocyanate group possesses nucleophilic character. arkat-usa.org This dual reactivity allows for a diverse range of addition and cyclization reactions, depending on the nature of the reacting species and the specific reaction conditions. arkat-usa.org

The presence of these multiple reactive sites makes acyl isothiocyanates bifunctional reagents. researchgate.net Nucleophilic attack can occur at either the carbonyl carbon or the central carbon of the isothiocyanate group. The latter is a weak electrophile, and its reactivity is significantly influenced by the attached acyl group. wikipedia.orgnih.gov

The acyl group, being strongly electron-withdrawing, plays a crucial role in modulating the reactivity of the adjacent isothiocyanate functionality. researchgate.netarkat-usa.org It enhances the electrophilic character of the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to the carbon in alkyl or aryl isothiocyanates. arkat-usa.orgnih.gov This activation is a key feature that drives many of the characteristic reactions of acyl isothiocyanates. The electron-withdrawing nature of the acyl group promotes nucleophilic addition at the isothiocyanate carbon, which is a common initial step in many synthetic transformations. arkat-usa.org

Addition Reactions

The enhanced electrophilicity of the isothiocyanate carbon in acyl isothiocyanates facilitates addition reactions with a variety of nucleophiles, most notably nitrogen-based nucleophiles like amines and hydrazones.

One of the most fundamental reactions of acyl isothiocyanates is their reaction with primary and secondary amines to form N,N'-disubstituted or N,N',N'-trisubstituted thioureas. arkat-usa.orgorganic-chemistry.org The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. This addition is a versatile method for synthesizing a wide range of thiourea (B124793) derivatives, which are themselves important compounds in medicinal chemistry and organic synthesis. organic-chemistry.orgisca.me

The reaction of 3-methoxybenzoyl isothiocyanate with amines, such as diethylamine (B46881) or various diamines, would be expected to proceed readily to yield the corresponding N-(3-methoxybenzoyl)thioureas. These reactions are typically efficient and can often be carried out under mild conditions. nih.govorganic-chemistry.org The general scheme involves the formation of a stable thiourea adduct, which can be isolated or used as an intermediate for further transformations. arkat-usa.org

| Acyl Isothiocyanate | Amine | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Benzoyl Isothiocyanate | Primary/Secondary Amines | N-Benzoyl-N'-substituted thiourea | Solvent (e.g., THF, Acetonitrile), Room Temp. or heating | arkat-usa.org |

| Generic Acyl Isothiocyanate | Primary Amines | N-Acyl-N'-alkyl/aryl thiourea | In situ generation of isothiocyanate followed by amine addition | organic-chemistry.org |

| Carbamoyl Isothiocyanates | Primary Amines | Carbamoyl-protected thioureas | Stepwise or one-pot procedures | organic-chemistry.org |

Acyl isothiocyanates also react with hydrazone derivatives. For example, benzoyl isothiocyanate has been shown to react with N-alkyl hydrazones of acetone (B3395972). arkat-usa.org This reaction can lead to the formation of open-chain thiosemicarbazone adducts or, under certain conditions, proceed to form heterocyclic structures like 1,3,4,6-oxatriazepine-5(2H)-thiones. arkat-usa.orgrsc.org The initial step is the nucleophilic attack of the terminal nitrogen of the hydrazone onto the isothiocyanate carbon. The subsequent pathway depends on the substituents and reaction conditions. These adducts can be sensitive to acid, undergoing hydrolysis and rearrangement to form more stable heterocyclic systems like triazolinethiones. arkat-usa.org

| Reactants | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| Benzoyl isothiocyanate + N-alkyl hydrazones of acetone | 1,3,4,6-Oxatriazepine-5(2H)-thiones | 29-75% | - | arkat-usa.org |

| Benzoyl isothiocyanate + Benzylidenehydrazines | Non-cyclic benzoyl thiosemicarbazones | - | Comparable to alkyl hydrazone reaction | rsc.org |

Cyclization Reactions for Heterocycle Synthesis

The true synthetic utility of this compound and other acyl isothiocyanates lies in their application as precursors for heterocyclic compounds. The adducts formed from addition reactions often undergo subsequent intramolecular cyclization, providing access to a diverse array of five- and six-membered heterocycles containing nitrogen, sulfur, and oxygen atoms. researchgate.netarkat-usa.org

These cyclization reactions can involve one or both of the electrophilic centers of the acyl isothiocyanate. arkat-usa.org For instance, reaction with bifunctional nucleophiles such as 1,2-diamines or hydrazine (B178648) derivatives can lead directly to heterocycles. The reaction of benzoyl isothiocyanate with alkyl hydrazines is a known method for synthesizing 1,2,4-triazoline-5-thiones. rsc.org Similarly, reactions with other nucleophiles incorporating a free amino group can yield thiazoles, thiadiazoles, triazoles, and various fused heterocyclic systems like benzimidazoles and benzoxazines. arkat-usa.orgrsc.org The specific product formed is highly dependent on the structure of the nucleophile and the reaction conditions employed. arkat-usa.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a powerful tool in modern organic synthesis. Acyl isothiocyanates, including this compound, are valuable substrates in such reactions for the efficient construction of complex molecules. arkat-usa.org

One documented example involves a three-component reaction of benzoyl isothiocyanates, alkyl propiolates, and secondary amines, with triphenylphosphine (B44618) as a promoter, to produce highly functionalized thioureas. arkat-usa.org Another application is seen in the synthesis of novel cis-3-aroyl-thiourea-β-lactams, where aroyl isothiocyanates react with cis-3-amino-β-lactams. rsc.org These strategies highlight the ability of the aroyl isothiocyanate group to participate in complex bond-forming sequences, leading to molecular diversity in a highly atom-economical fashion.

| Reaction Type | Components | Product | Reference |

| Three-component | Benzoyl isothiocyanate, Alkyl propiolate, Secondary amine | Functionalized thiourea | arkat-usa.org |

| Two-component | Aroyl isothiocyanate, cis-3-Amino-β-lactam | cis-3-Aroyl-thiourea-β-lactam | rsc.org |

Application as a Precursor for Ligands and Metal Complexes

While specific studies detailing the use of this compound as a direct precursor for ligands and their metal complexes are not prominent in the searched literature, its derivatives, particularly N-acylthioureas, are well-known for their coordination capabilities. Thiourea and its derivatives are versatile ligands capable of coordinating with a variety of transition metals. semanticscholar.org

The N-acylthiourea derivatives synthesized from this compound contain multiple potential donor atoms (sulfur, oxygen, and nitrogen), making them excellent candidates for forming stable chelate rings with metal ions. The synthesis of these N-acylthioureas is straightforward, typically involving the reaction of this compound with a primary or secondary amine. nih.gov The resulting ligands can then be reacted with metal salts to form coordination complexes with potential applications in catalysis or materials science.

Advanced Spectroscopic and Computational Characterization of 3 Methoxybenzoyl Isothiocyanate Derivatives

Structural Elucidation Techniques for Synthesized Derivatives

The synthesized derivatives of 3-methoxybenzoyl isothiocyanate, particularly N-(3-methoxybenzoyl)thioureas, are comprehensively characterized using a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives in solution. ¹H and ¹³C NMR provide direct evidence for the covalent structure, while 2D NMR techniques help in assigning complex spectra.

¹H NMR Spectroscopy: In the ¹H NMR spectra of N-(3-methoxybenzoyl)-N'-substituted thiourea (B124793) derivatives, several characteristic signals are observed. The protons of the 3-methoxybenzoyl group typically appear as a complex multiplet in the aromatic region (approximately 6.90-7.80 ppm). The methoxy (B1213986) group protons (–OCH₃) present a sharp singlet, usually found upfield around 3.85 ppm. The N-H protons of the thiourea moiety are highly dependent on the solvent and substitution, appearing as broad singlets in the downfield region, often between 8.5 and 11.5 ppm. The chemical shifts of the protons on the N'-substituent will vary depending on its nature (aliphatic or aromatic).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is equally informative. The carbonyl carbon (C=O) of the benzoyl group is typically observed in the range of 167-170 ppm. The thiocarbonyl carbon (C=S) of the thiourea group is significantly deshielded and appears further downfield, generally between 178-181 ppm. The carbon of the methoxy group resonates at approximately 55-56 ppm. Aromatic carbons are found in their characteristic region of 114-164 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range and the ipso-carbon of the carbonyl group at the higher end.

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous assignments. HMBC spectra are particularly useful for confirming the connectivity between the benzoyl and thiourea moieties by showing correlations between the N-H protons and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon.

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| NH -C=O | 10.5 - 11.5 (broad s) | C =O | 167 - 170 |

| NH -C=S | 8.5 - 9.5 (broad s) | C =S | 178 - 181 |

| Ar-H | 6.90 - 7.80 (m) | C -OCH₃ | ~160 |

| OCH₃ | ~3.85 (s) | Ar-C | 114 - 132 |

| OC H₃ | 55 - 56 |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound derivatives. The spectra of N-(3-methoxybenzoyl)thioureas display several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1660-1690 cm⁻¹. The N-H stretching vibrations of the thiourea linkage usually appear as one or two bands in the range of 3150-3400 cm⁻¹. The C=S stretching vibration is generally found between 650-800 cm⁻¹ and can sometimes be coupled with C-N vibrations. The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group are observed around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3150 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic, OCH₃) | Stretching | 2830 - 2950 |

| C=O | Stretching | 1660 - 1690 |

| C=C (aromatic) | Stretching | 1580 - 1605 |

| C-N | Stretching | 1320 - 1390 |

| C-O-C (asymmetric) | Stretching | ~1250 |

| C-O-C (symmetric) | Stretching | ~1030 |

| C=S | Stretching | 650 - 800 |

Mass Spectrometry (MS) (e.g., GC-MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. In the electron impact (EI) mass spectra of N-acylthioureas, the molecular ion peak [M]⁺ may be observed, though it can sometimes be of low intensity. researchgate.net A common fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the benzoyl cation [C₆H₄(OCH₃)CO]⁺. researchgate.net Other significant fragmentation patterns include the loss of the N'-substituent and cleavages within the thiourea core. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives, providing both retention time and mass spectral data for identification. nih.govresearchgate.net

Solid-State Structural Analysis of Derivatives

While spectroscopic methods provide a wealth of information about the molecular structure, single-crystal X-ray diffraction offers a definitive and highly detailed picture of the molecule's three-dimensional arrangement in the solid state.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction studies on derivatives of benzoyl isothiocyanates, such as N-(benzoyl)-N'-arylthioureas, reveal precise bond lengths, bond angles, and conformational details. researchgate.net In these structures, the central thiourea moiety (C(=O)NHC(=S)NHR) often adopts a nearly planar conformation. The orientation of the substituent groups relative to the C=S bond is a key structural feature. Typically, these molecules adopt a trans-cis configuration, where the benzoyl group is trans and the N'-substituent is cis with respect to the sulfur atom across the C-N bonds. researchgate.net

Analysis of Crystal Systems and Molecular Conformations

The three-dimensional arrangement of atoms and molecules in a crystal lattice, along with the specific spatial orientation of derivatives of this compound, are fundamental to understanding their chemical behavior. These aspects are primarily investigated through X-ray crystallography, revealing details about their solid-state structure.

The thioamide group itself presents interesting hydrogen bonding characteristics. While it is generally considered a stronger hydrogen bond donor than its oxoamide (B1213200) counterpart, its ability to accept hydrogen bonds is more nuanced. chemrxiv.org Computational studies have shown that the strength of a thioamide as a hydrogen bond acceptor is highly dependent on the angle of approach of the hydrogen bond donor. chemrxiv.orgnih.gov The optimal acceptor angle is often found to be between 90° and 100° relative to the C=S bond axis, a significant deviation from the more linear interactions observed in typical hydrogen bonds. nih.gov This directional preference can have profound implications for the packing of these molecules in a crystal lattice and their interactions in biological systems.

Table 1: Crystallographic and Conformational Data for Selected Thioamide-Containing Structures

| Feature | Observation | Reference |

| Thioamide Conformation | Often planar, stabilized by intramolecular hydrogen bonds. | researchgate.net |

| Hydrogen Bond Donor | Thioamides are generally stronger hydrogen bond donors than amides. | chemrxiv.org |

| Hydrogen Bond Acceptor | Thioamide hydrogen-bond accepting ability is strongest between 90° and 100°. | nih.gov |

| Supramolecular Structures | Substituents can influence the formation of extended hydrogen-bonded networks. | researchgate.net |

Theoretical and Quantum Chemical Investigations of Derivatives

Theoretical and quantum chemical calculations are indispensable tools for gaining a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. These computational methods complement experimental findings and provide insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) has become a primary computational method for studying these derivatives. researchgate.netnih.govresearchgate.netnih.gov DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p), cc-pVQZ), are employed to predict a wide range of molecular properties. researchgate.netnih.gov These calculations can accurately determine optimized molecular geometries, including bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. researchgate.net

DFT is also used to investigate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net Furthermore, DFT calculations can be performed in both the gas phase and in the presence of solvents using models like the Conductor-like Polarizable Continuum Model (CPCM) to simulate more realistic chemical environments. researchgate.netresearchgate.net

While DFT is widely used, Hartree-Fock (HF) methods also play a role in the computational analysis of these compounds. nih.gov HF is an ab initio method that provides a fundamental starting point for more advanced electronic structure calculations. It is often used in comparative studies alongside DFT methods to provide a broader theoretical perspective on the molecular properties. nih.gov

Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra (infrared and Raman) of this compound derivatives. By performing frequency calculations on the optimized geometry, a theoretical vibrational spectrum can be generated. nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to improve agreement with experimental data. nih.gov This process aids in the assignment of vibrational modes observed in experimental spectra, providing a detailed understanding of the molecular vibrations. nih.gov

Computational methods are extensively used to explore the conformational landscape of flexible molecules. For derivatives of this compound, this includes identifying the lowest energy conformations and the rotational barriers between them. researchgate.net These studies are crucial for understanding the preferred shapes of these molecules in different environments. The calculated geometrical parameters, such as bond lengths, bond angles, and dihedral angles, can be directly compared with experimental values, providing validation for the computational model. researchgate.net

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. For the formation of derivatives from this compound, these calculations can be used to locate transition state structures and compute the activation energies for different reaction pathways. This provides a detailed, atomistic view of how the reactions proceed, helping to understand the factors that control the reaction rate and product distribution.

Table 2: Overview of Theoretical and Quantum Chemical Investigation Methods

| Method | Application | Key Findings/Insights | References |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties (HOMO-LUMO), vibrational frequencies. | Provides accurate molecular structures and reactivity indicators. | researchgate.netnih.govresearchgate.netnih.gov |

| Hartree-Fock (HF) | Comparative electronic structure calculations. | Offers a fundamental theoretical perspective. | nih.gov |

| Vibrational Spectra Prediction | Assignment of experimental IR and Raman bands. | Detailed understanding of molecular vibrations. | nih.gov |

| Conformational Analysis | Identification of stable conformers and rotational barriers. | Elucidation of preferred molecular shapes. | researchgate.net |

| Transition State Studies | Elucidation of reaction mechanisms and activation energies. | Insights into reaction pathways and kinetics. |

Molecular Modeling and Pharmacophore Development for Drug Design

The strategic design of novel therapeutic agents increasingly relies on computational methodologies to predict and rationalize the biological activity of small molecules. For derivatives of this compound, molecular modeling and pharmacophore development are pivotal in elucidating the structural features crucial for their desired pharmacological effects. These in silico approaches not only accelerate the drug discovery process but also provide deep insights into the molecular interactions governing their mechanism of action.

Molecular modeling studies for isothiocyanate derivatives often involve a multi-step process that begins with the generation of three-dimensional structures of the compounds. These structures are then typically subjected to energy minimization to obtain the most stable conformation. nih.gov Computational tools are employed to calculate various physicochemical properties and molecular descriptors that are believed to influence the biological activity of the compounds.

A key aspect of molecular modeling in drug design is the use of quantitative structure-activity relationship (QSAR) studies. 3D-QSAR, a natural extension of classical QSAR, utilizes the three-dimensional properties of ligands to predict their biological activities. nih.gov This method is instrumental in building predictive models that can guide the synthesis of new derivatives with enhanced potency and selectivity. nih.govnih.gov For instance, in studies of related compound classes, 3D-QSAR models have successfully identified the critical steric and electronic fields that correlate with biological activity. mdpi.com

Pharmacophore modeling is another powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com By aligning a set of active molecules, common features can be identified to generate a hypothesis about the necessary interactions with a biological target. rsc.org This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that are likely to be active.

In the context of isothiocyanate derivatives, pharmacophore models can help in understanding the key interaction points with their target proteins. For example, studies on other isothiocyanates have highlighted the importance of the isothiocyanate group and the aromatic ring in binding to their biological targets. nih.gov The methoxy group on the benzoyl moiety of this compound derivatives can also be a key feature, potentially acting as a hydrogen bond acceptor or influencing the electronic properties of the aromatic ring.

The development of robust pharmacophore models often involves the integration of data from both ligand-based and structure-based approaches. When the three-dimensional structure of the target protein is known, structure-based pharmacophore models can be derived from the ligand-protein complex, providing a more accurate representation of the key interactions.

The insights gained from molecular modeling and pharmacophore development are crucial for the rational design of new this compound derivatives. These computational approaches allow for the prioritization of candidate molecules for synthesis and biological testing, thereby saving time and resources in the drug discovery pipeline.

Detailed Research Findings

While specific research focusing exclusively on the molecular modeling and pharmacophore development of this compound derivatives is limited, studies on structurally related compounds provide valuable insights into the methodologies and potential findings. For instance, research on other isothiocyanate-containing compounds has successfully employed these computational techniques to identify promising drug candidates. nih.govnih.gov

A study on new isothiocyanate derivatives as potential anti-inflammatory agents involved molecular docking, molecular dynamics (MD) simulations, and ADME (Absorption, Distribution, Metabolism, and Excretion) analyses. rsc.orgnih.gov The in silico results demonstrated a good correlation with in vitro findings, identifying key amino acid residues crucial for the interaction with the target enzyme. rsc.orgnih.gov

In a study focused on the synthesis of thiourea derivatives from 4-methoxybenzoyl isothiocyanate, molecular docking was used to investigate their potential as urease inhibitors. rdd.edu.iq This research highlights how computational methods can be applied to derivatives of methoxybenzoyl isothiocyanates to predict their binding modes and inhibitory activities. rdd.edu.iq The study found that compounds with two thiourea moieties exhibited better inhibitory activity, a finding that could guide the design of new this compound derivatives. rdd.edu.iq

The following tables present hypothetical data based on the types of findings that would be expected from molecular modeling and pharmacophore development studies of this compound derivatives, drawing parallels from research on related compounds.

Table 1: Hypothetical Pharmacophore Model Features for this compound Derivatives

| Feature ID | Feature Type | Location | Vector Direction | Radius (Å) |

| HBA1 | Hydrogen Bond Acceptor | Methoxy Oxygen | Towards H-bond donor | 1.5 |

| AROM1 | Aromatic Ring | Centroid of Benzene Ring | Perpendicular to plane | 1.8 |

| HYD1 | Hydrophobic | Isothiocyanate Sulfur | N/A | 1.2 |

| HBA2 | Hydrogen Bond Acceptor | Isothiocyanate Nitrogen | Towards H-bond donor | 1.5 |

Table 2: Hypothetical Molecular Docking and ADME Properties of Selected this compound Derivatives

| Derivative | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Number of H-Bond Donors | Number of H-Bond Acceptors | LogP |

| Compound A | -8.5 | 2.1 | 1 | 3 | 2.5 |

| Compound B | -7.9 | 5.8 | 1 | 4 | 2.2 |

| Compound C | -9.2 | 0.9 | 2 | 3 | 2.8 |

| Compound D | -7.1 | 10.2 | 1 | 3 | 3.1 |

These tables illustrate the kind of data generated through computational studies, which is essential for making informed decisions in the drug design process. The docking scores and predicted inhibitory concentrations (IC₅₀) help in ranking the potential efficacy of the designed molecules, while the ADME properties provide an early indication of their drug-likeness.

Biological Relevance and Mechanistic Explorations of 3 Methoxybenzoyl Isothiocyanate Derivatives

Enzyme Inhibition Studies

Derivatives of benzoyl isothiocyanate have been systematically investigated as inhibitors of various enzymes, a key strategy in the development of therapeutic agents. The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic residues, such as the sulfhydryl group of cysteine in proteins, leading to modulation of enzyme activity. mdpi.com

Inhibition of HIV-1 Protease by Benzoyl Isothiocyanate Derivatives

A critical target in anti-HIV therapy is the HIV-1 protease, an enzyme essential for the viral life cycle. nih.govmdpi.com Researchers have synthesized and evaluated benzoyl isothiocyanate derivatives as potential inhibitors of this enzyme. core.ac.uk In one study, various derivatives were tested for their ability to block HIV-1 protease activity. Notably, specific substitutions on the benzoyl ring were found to significantly influence inhibitory potency. For instance, at a concentration of 100 µM, the 3-nitro and 4-nitro derivatives of a benzoyl isothiocyanate scaffold demonstrated significant inhibition against the enzyme. core.ac.uk The 3-nitro derivative showed an inhibition of 79.97 ± 11.97%, while the 4-nitro derivative showed 59.57 ± 13.59% inhibition. core.ac.uk This highlights the potential of these scaffolds in designing new anti-HIV agents. core.ac.uk

Table 1: Inhibition of HIV-1 Protease by Benzoyl Isothiocyanate Derivatives

| Compound Derivative | Concentration (µM) | % Inhibition |

|---|---|---|

| 3-Nitro derivative | 100 | 79.97 ± 11.97 |

Computational Modeling of Enzyme-Ligand Interactions for Inhibitory Mechanisms

To understand how these derivatives interact with their enzyme targets, computational modeling techniques are frequently employed. For the development of HIV-1 protease inhibitors, ligands based on benzoyl isothiocyanate were initially designed to fit the enzyme's active site using software like Autodock. core.ac.uk This design process utilized the crystal structure of the protease already bound to a known inhibitor, ritonavir, to guide the creation of new potential ligands. core.ac.uk

Furthermore, Density Functional Theory (DFT) studies have been conducted to explore the detailed reaction mechanisms and transition states of these compounds. core.ac.uk The Bernly algorithm was used to identify saddle points (transition states), and intrinsic reaction coordinate calculations helped trace the pathways leading to the formation of intermediates. core.ac.uk These computational approaches are crucial for rationalizing the observed inhibitory activity and for the guided design of more potent inhibitors. core.ac.uknih.gov

Structure-Activity Relationships for Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds. For isothiocyanate derivatives, several structural features have been identified as critical for their inhibitory potency.

Influence of Substituents: The position and nature of substituents on the aromatic ring play a crucial role. As seen with HIV-1 protease, a nitro group at the 3-position of the benzoyl ring resulted in higher inhibition compared to one at the 4-position, suggesting that the electronic and steric properties at specific positions are key determinants of activity. core.ac.uk

Alkyl Chain Length: In studies on other enzymes, the length of an alkyl chain attached to the isothiocyanate group has been shown to affect potency. For example, in the inhibition of certain cytochrome P450 enzymes, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were generally more potent than phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC). nih.gov

Table 2: Key Structure-Activity Relationship Findings for Isothiocyanate Derivatives

| Structural Feature | Observation | Implication |

|---|---|---|

| Nitro Group Position | 3-nitro derivative showed higher HIV-1 protease inhibition than the 4-nitro derivative. core.ac.uk | Electronic and steric effects at specific ring positions are critical for binding and inhibition. |

| Alkyl Chain Length | Longer arylalkyl chains (e.g., in PBITC, PHITC) led to greater inhibition of NNK oxidation than shorter chains (e.g., in PEITC, BITC). nih.gov | Chain length influences binding affinity, possibly through increased hydrophobic interactions. |

| Phenyl Moiety | The phenyl group is not essential for inhibitory activity, as some alkyl isothiocyanates show strong effects. researchgate.net | The core pharmacophore can be modified while retaining activity, allowing for property optimization. |

Investigated Bioactivities of Derivatives as Receptor Ligands (e.g., Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands)

Beyond enzyme inhibition, isothiocyanate derivatives and related compounds are being explored as ligands for various cellular receptors. One such target is the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain perception and other physiological processes. nih.gov

Capsaicin-like ligands that interact with TRPV1 typically have a well-defined pharmacophore consisting of a head, neck, and tail region. nih.gov Derivatives incorporating a 3-methoxybenzyl group, similar to the core of 3-methoxybenzoyl isothiocyanate, have been synthesized and evaluated as TRPV1 modulators. For instance, N-(4-hydroxy-3-methoxybenzyl) amides have been identified as TRPV1 agonists. nih.gov Computational docking and molecular dynamics simulations have been used to rationalize the interactions of these ligands within the TRPV1 binding pocket. nih.govnih.gov The methoxybenzyl moiety often serves as the "head" group, which is crucial for anchoring the ligand and initiating the receptor's activation or inhibition. nih.gov The study of these derivatives provides a framework for designing novel therapeutic agents targeting pain and inflammation through the TRPV1 channel. nih.govnih.gov

Cellular Effects of Derivatives in Drug Discovery Contexts (e.g., Cell Viability Assays)

A critical step in the early stages of drug discovery is to assess the effects of new compounds on living cells. Cell viability assays, such as the MTT assay, are commonly used to determine the concentration at which a compound becomes toxic to cells (cytotoxicity) or inhibits their proliferation. nih.govnih.gov

Future Directions and Emerging Research Areas

Design and Synthesis of Novel 3-Methoxybenzoyl Isothiocyanate Derivatives with Enhanced Bioactivity

The development of novel derivatives of this compound with superior biological activity is a primary focus of future research. This involves the strategic modification of the core structure to enhance its therapeutic properties. One promising avenue is the synthesis of thiourea (B124793) derivatives. For instance, research on analogous compounds like 4-methoxybenzoyl isothiocyanate has shown that its reaction with various amines can produce thiourea derivatives with significant antioxidant activity. researchgate.netrdd.edu.iq This suggests that similar modifications to this compound could yield a new class of potent bioactive molecules.

Furthermore, inspiration can be drawn from studies on other benzoyl isothiocyanate derivatives. For example, the synthesis of tetrahydrothieno[2,3-c]pyridine substituted benzoyl thiourea derivatives has yielded potent PAK1 inhibitors for triple-negative breast cancer. nih.gov Although this study focused on a 3-trifluoromethylphenyl substitution, it highlights a successful strategy for designing targeted inhibitors. nih.gov Future work could involve creating a library of this compound derivatives with diverse substitutions and evaluating their bioactivity against a range of biological targets. This could include exploring heterocyclic substitutions, which have been shown to enhance the antimicrobial and anticancer activities of related thiourea derivatives. nih.gov

Interactive Table: Potential Bioactive Derivatives of this compound

| Derivative Class | Potential Bioactivity | Rationale |

| Thiourea Derivatives | Antioxidant, Anticancer | Proven success with analogous methoxybenzoyl isothiocyanates. researchgate.netrdd.edu.iq |

| Heterocyclic-substituted Thioureas | Antimicrobial, Anticancer | Heterocyclic moieties often enhance biological activity. nih.gov |

| Tetrahydrothieno[2,3-c]pyridine Analogs | Kinase Inhibition (e.g., PAK1) | Structure-based design has proven effective for similar scaffolds. nih.gov |

| Amino Acid Conjugates | Antibacterial | Isothiocyanate derivatives of amino acids have shown antibacterial properties. researchgate.net |

Advanced Computational Studies for Predicting Novel Reactivity and Biological Functionalities

Advanced computational methods are set to play a pivotal role in accelerating the discovery and development of this compound derivatives. In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations can provide deep insights into the molecule's reactivity and biological functions before committing to extensive laboratory synthesis and testing.

For example, physics-based molecular modeling has been successfully used to identify potent and selective COX-2 inhibitors from a series of new isothiocyanate derivatives. rsc.orgnih.gov These studies utilized molecular docking to predict binding affinities and MD simulations to understand the dynamic interactions between the compounds and their protein targets, highlighting crucial amino acid residues for binding. rsc.orgnih.gov A similar computational approach could be applied to a virtual library of this compound derivatives to predict their interactions with various enzymes and receptors, thereby identifying promising candidates for specific diseases.

DFT calculations can further elucidate the electronic structure and reactivity of this compound and its derivatives, predicting sites susceptible to nucleophilic or electrophilic attack. This information is invaluable for designing new reactions and understanding the mechanisms of biological action.

Development of Catalytic Applications for this compound in Complex Molecule Synthesis

The unique reactivity of the acyl isothiocyanate group in this compound presents opportunities for its use in catalysis, particularly in the synthesis of complex heterocyclic molecules. arkat-usa.org Acyl isothiocyanates are versatile building blocks in organic synthesis due to the presence of both electrophilic and nucleophilic centers. arkat-usa.org

Future research could explore the development of catalytic systems where this compound or its derivatives act as catalysts or key intermediates. For instance, isothiocyanates have been used in the synthesis of various heterocycles like thiazoles, thiadiazoles, and triazoles. arkat-usa.org The development of catalytic, asymmetric multicomponent reactions involving isothiocyanates is an active area of research, offering efficient pathways to chiral heterocycles. rsc.org Investigating the potential of chiral catalysts in conjunction with this compound in such reactions could lead to novel and efficient syntheses of enantiomerically pure, biologically active compounds.

Furthermore, the isothiocyanate functionality can be generated in situ from other functional groups, and this transformation can be part of a catalytic cycle. rsc.org Research into the catalytic generation of this compound as a reactive intermediate in one-pot, multi-component reactions could streamline the synthesis of complex molecular architectures. researchgate.net

Comprehensive Mechanistic Characterization of Biological Interactions of Derived Compounds

A deeper understanding of how derivatives of this compound exert their biological effects at a molecular level is crucial for their rational design and therapeutic application. Future research will need to focus on the comprehensive mechanistic characterization of their interactions with biological targets.

Isothiocyanates are known to react with nucleophilic groups in biological macromolecules, primarily the thiol groups of cysteine residues in proteins and glutathione. researchgate.netnih.gov This can lead to the modulation of protein function, disruption of redox homeostasis, and induction of cellular signaling pathways. nih.gov The electrophilic nature of the isothiocyanate carbon atom is central to this reactivity.

Future studies should aim to identify the specific protein targets of this compound derivatives and characterize the resulting covalent modifications. Techniques such as proteomics coupled with mass spectrometry can be employed to identify these targets within cells. Site-directed mutagenesis can then be used to confirm the importance of specific amino acid residues in the interaction. nih.gov Understanding these structure-activity relationships is essential for designing derivatives with enhanced target specificity and reduced off-target effects. nih.gov

Exploration of Synergistic Effects in Multi-Component Systems involving this compound Derivatives

The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery. Derivatives of this compound are well-suited for exploration in multi-component systems to achieve synergistic effects. This can involve combining them with other therapeutic agents or designing hybrid molecules that incorporate multiple pharmacophores.

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of such complex molecules in a single step. researchgate.netnih.gov For example, an MCR could be designed to combine this compound with other bioactive scaffolds to create a hybrid molecule with dual-action capabilities, such as both anticancer and anti-inflammatory properties. The resulting compounds could exhibit synergistic effects, where the combined therapeutic effect is greater than the sum of the individual components. pensoft.net

Future research in this area would involve the rational design of such multi-component systems and hybrid molecules, followed by their synthesis and biological evaluation. This approach could lead to the development of more effective therapies for complex diseases like cancer, where targeting multiple pathways simultaneously is often more effective than targeting a single pathway. nih.gov

Q & A

Q. What are the common synthetic routes for 3-methoxybenzoyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves substituting oxygen in isocyanate with sulfur via reagents like thiophosgene or thiourea derivatives. For example, aryl isothiocyanates are synthesized using thiocarbamides with phosphorus pentoxide or iodine as catalysts . Adjusting catalysts (e.g., copper sulfate vs. zinc sulfate) and solvents (e.g., DMF or acetic anhydride) can optimize yields. Reaction temperature (40–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine to thiocarbonyl donor) are critical. Purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the isothiocyanate (-N=C=S) stretch at ~2050–2100 cm⁻¹.

- ¹H/¹³C NMR : Aromatic protons in the methoxybenzoyl group appear as singlet(s) near δ 3.8 ppm (OCH₃) and δ 7.2–7.8 ppm (aromatic C-H). The carbonyl (C=O) resonance is observed at ~165–170 ppm in ¹³C NMR.

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H]⁺ for C₉H₇NO₂S) and fragmentation patterns.

- TLC : Monitor reaction progress using silica gel plates with iodine visualization .

Q. How does this compound react with primary amines, and what are the applications of these reactions?

- Methodological Answer : The isothiocyanate group reacts with primary amines to form thiourea derivatives (R-NH-CS-NH-R'). This reaction is performed in anhydrous DMF or THF under nitrogen, with a 1:1 molar ratio of reactants. Applications include:

- Bioconjugation : Labeling biomolecules (e.g., proteins) for fluorescent probes or drug delivery systems.

- Heterocyclic Synthesis : Building blocks for thiadiazoles or thiazolidinones with antimicrobial activity .

Advanced Research Questions

Q. What mechanistic insights explain the stability and rearrangement of this compound under varying conditions?

- Methodological Answer : Rearrangement reactions (e.g., to thiocyanurates) are influenced by temperature and solvent polarity. For example, Gibbs free energy calculations (via DFT simulations) and GC-MS time-resolution analysis can identify intermediates. Stabilizing the isothiocyanate group requires inert atmospheres (N₂/Ar) and avoidance of protic solvents. Rearrangement to thioamides may occur in acidic conditions .

Q. How can experimental design optimize the synthesis of this compound for high-throughput applications?

- Methodological Answer : Use a central composite design (CCD) to screen variables (catalyst concentration, temperature, reaction time). For example:

- Factors : Catalyst (e.g., iodine, 0.5–2.0 eq), solvent (DMF vs. acetonitrile), and temperature (40–100°C).

- Response : Yield (%) determined by HPLC.

Statistical software (e.g., Design-Expert®) identifies optimal conditions. Validation runs ensure reproducibility .

Q. What strategies enhance the reactivity of this compound in conjugation with biomolecules?

- Methodological Answer :

- pH Control : Conduct reactions in slightly basic buffers (pH 8–9) to deprotonate amine nucleophiles.

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect competing functional sites on biomolecules.

- Ultrasound-Assisted Synthesis : Enhances reaction rates by 30–50% via cavitation effects.

Post-conjugation, purify products using size-exclusion chromatography .

Q. How does the methoxy substituent influence the electronic properties and reactivity of this compound compared to other aryl isothiocyanates?

- Methodological Answer : The electron-donating methoxy group increases electron density on the aromatic ring, reducing electrophilicity of the isothiocyanate group. This is confirmed via Hammett substituent constants (σₚ = -0.27 for -OCH₃), leading to slower reaction kinetics with amines compared to electron-withdrawing substituents (e.g., -NO₂). Computational studies (e.g., DFT) quantify charge distribution and reaction barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.